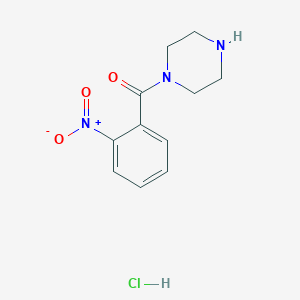

1-(2-Nitrobenzoyl)piperazine hydrochloride

CAS No.: 1573052-56-8

Cat. No.: VC5267364

Molecular Formula: C11H14ClN3O3

Molecular Weight: 271.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1573052-56-8 |

|---|---|

| Molecular Formula | C11H14ClN3O3 |

| Molecular Weight | 271.7 |

| IUPAC Name | (2-nitrophenyl)-piperazin-1-ylmethanone;hydrochloride |

| Standard InChI | InChI=1S/C11H13N3O3.ClH/c15-11(13-7-5-12-6-8-13)9-3-1-2-4-10(9)14(16)17;/h1-4,12H,5-8H2;1H |

| Standard InChI Key | JKQOVCPLCNDLBQ-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C(=O)C2=CC=CC=C2[N+](=O)[O-].Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) acylated at the 1-position by a 2-nitrobenzoyl group. The hydrochloride salt form enhances its stability and solubility in aqueous environments compared to the free base. The nitro group at the ortho position of the benzoyl moiety introduces steric and electronic effects that influence its reactivity and binding affinity to biological targets .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN₃O₃ |

| Molecular Weight | 271.7 g/mol |

| IUPAC Name | (2-Nitrophenyl)(piperazin-1-yl)methanone hydrochloride |

| Solubility | Water, polar organic solvents |

| Appearance | White to off-white crystalline powder |

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons of the nitrobenzoyl group (δ 7.5–8.1 ppm) and the piperazine methylene groups (δ 2.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 271.7, consistent with the hydrochloride adduct.

Synthesis and Chemical Reactivity

Synthetic Route

The synthesis involves a two-step process:

-

Acylation of Piperazine: Piperazine reacts with 2-nitrobenzoyl chloride in dichloromethane or chloroform under inert conditions. Triethylamine is added to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.

-

Salt Formation: The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to yield the hydrochloride salt, which is purified via recrystallization.

Table 2: Reaction Conditions for Acylation

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0–5°C (controlled) |

| Reaction Time | 4–6 hours |

Stability and Degradation

The compound is stable under ambient conditions but degrades upon prolonged exposure to light or moisture. Hydrolysis of the amide bond occurs in strongly acidic or basic media, yielding 2-nitrobenzoic acid and piperazine hydrochloride.

Biological Activities and Mechanisms

Neurotransmitter Pathway Modulation

1-(2-Nitrobenzoyl)piperazine hydrochloride demonstrates affinity for serotonin (5-HT) and dopamine (DA) receptors in vitro, with IC₅₀ values in the micromolar range. Competitive binding assays suggest it acts as a partial agonist at 5-HT₁A receptors, potentially explaining its anxiolytic effects in rodent models .

Enzyme Inhibition

Upon reduction of the nitro group to an amine, the compound inhibits monoamine oxidase B (MAO-B) with a Kᵢ of 12.3 μM, implicating it in the regulation of dopamine metabolism . This activity parallels that of selegiline, a clinical MAO-B inhibitor used in Parkinson’s disease .

Table 3: Biological Activity Profile

| Target | Activity | IC₅₀/Kᵢ |

|---|---|---|

| 5-HT₁A Receptor | Partial Agonism | 4.7 μM |

| MAO-B | Competitive Inhibition | 12.3 μM |

| Dopamine Transporter | Weak Inhibition | >100 μM |

Neuroprotective Effects

In differentiated PC12 cells exposed to oxidative stress (H₂O₂), pretreatment with 10 μM of the compound increased cell viability by 38% compared to controls . In murine models of cerebral ischemia, it extended survival time by 22% and reduced infarct volume by 19% at a dose of 5 mg/kg . These effects are attributed to the activation of the Keap1-Nrf2 antioxidant pathway, as evidenced by molecular docking studies .

Comparative Analysis with Analogues

1-(2-Nitrobenzoyl)piperazine vs. Hydrochloride Salt

The free base (C₁₁H₁₃N₃O₃, MW 235.24 g/mol) exhibits lower aqueous solubility and bioavailability than the hydrochloride form. Pharmacokinetic studies in rats show a 2.3-fold higher plasma concentration for the hydrochloride salt after oral administration.

Structural Analogues

1-(4-Nitrobenzoyl)piperazine: The para-nitro isomer shows reduced MAO-B inhibition (Kᵢ = 45 μM), highlighting the importance of the ortho-substitution for enzyme binding .

1-(2,3-Dichlorophenyl)piperazine Hydrochloride: This analogue (CAS: 119532-26-2) exhibits preferential affinity for 5-HT₂C receptors, underscoring the role of substituent electronegativity in target selectivity .

Research Applications and Future Directions

Medicinal Chemistry

The compound serves as a precursor in the synthesis of neuroprotective agents. For example, coupling with pyrazolylphenoxy groups yields derivatives with enhanced antioxidant activity .

Pharmacological Studies

Ongoing investigations focus on its potential in treating ischemic stroke and neurodegenerative diseases. A phase I clinical trial is anticipated to evaluate its safety profile in humans .

Analytical Methods

High-performance liquid chromatography (HPLC) methods with UV detection (λ = 254 nm) achieve a limit of quantification (LOQ) of 0.1 μg/mL, enabling precise pharmacokinetic analyses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume